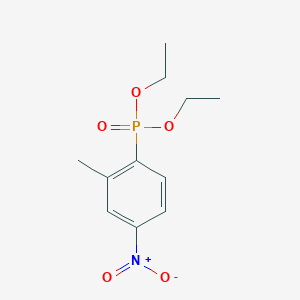

Diethyl (2-Methyl-4-nitrophenyl)phosphonate

Description

Properties

Molecular Formula |

C11H16NO5P |

|---|---|

Molecular Weight |

273.22 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2-methyl-4-nitrobenzene |

InChI |

InChI=1S/C11H16NO5P/c1-4-16-18(15,17-5-2)11-7-6-10(12(13)14)8-9(11)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

DSJPQMWLICAABG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)[N+](=O)[O-])C)OCC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most common synthetic route to Diethyl (2-Methyl-4-nitrophenyl)phosphonate involves the reaction of a substituted aromatic halide or aldehyde with diethyl phosphite or diethyl phosphonate derivatives under basic or catalytic conditions. The key reaction often used is the Michaelis–Arbuzov reaction, which converts aryl halides or related electrophiles into aryl phosphonates by nucleophilic substitution with trialkyl phosphites or dialkyl phosphites.

Michaelis–Arbuzov Reaction-Based Synthesis

- Starting Materials: 2-Methyl-4-nitrobromobenzene or 2-Methyl-4-nitrobenzaldehyde are typical aromatic substrates.

- Phosphonation Agent: Diethyl phosphite or triethyl phosphite.

- Catalysts and Conditions: The reaction may be catalyzed by palladium complexes such as Pd(PPh3)4 in the presence of bases like trimethylamine or sodium methoxide.

- Reaction Medium: Common solvents include acetonitrile, tetrahydrofuran, or solvent-free conditions depending on optimization.

- Temperature and Time: Reaction temperatures typically range from ambient to reflux conditions, with reaction times from a few hours up to overnight.

Example from literature:

A study reported the synthesis of diethyl (4-nitrophenyl)phosphonate derivatives starting from 4-nitrobenzaldehyde reacted with diethyl phosphonate in the presence of sodium methoxide, yielding diethyl [hydroxy(4-nitrophenyl)methyl]phosphonate with 81% yield. Subsequent hydrogenolysis converted the nitro group to an amine derivative, indicating the versatility of the phosphonate intermediate.

Stepwise Synthesis via Dialkyl Chlorophosphate Intermediates

An alternative method involves the reaction of p-nitrophenol derivatives with dialkyl chlorophosphates (such as diethyl chlorophosphate) in the presence of a base to form O,O-dialkyl p-nitrophenyl phosphate intermediates. These intermediates can be purified by reduced pressure distillation and further processed via dealkylation and hydrolysis steps to yield the desired phosphonate.

- Step 1: Reaction of p-nitrophenol with diethyl chlorophosphate in the presence of an inorganic or organic base (e.g., sodium carbonate, triethylamine) at 0–25 °C for 4–10 hours.

- Step 2: Dealkylation using trimethylsilyl group-containing compounds (e.g., hexamethyldisilazane) to form bis(trimethylsilyl) derivatives.

- Step 3: Hydrolysis in aqueous or aqueous-alcoholic media at 0–30 °C for 4–24 hours to yield p-nitrophenylphosphoric acid.

- Step 4: Neutralization with sodium hydroxide at pH ≥ 12 to form disodium p-nitrophenylphosphate salts.

This method is noted for high purity and industrial scalability due to easy purification and minimal by-products.

Microwave-Assisted and Flow Chemistry Approaches

Recent advances in green chemistry have introduced microwave-assisted Michaelis–Arbuzov reactions and continuous flow techniques to improve yield and reduce reaction times for phosphonate synthesis.

- Microwave irradiation accelerates the reaction of triisopropyl phosphite with haloalkyl substrates, achieving yields up to 89.2% under optimized conditions without solvents.

- Flow chemistry enables large-scale synthesis with controlled reaction parameters, yielding 63–88% of dialkyl phosphonates with ease of impurity removal.

Though these studies focus on haloalkyl phosphonates, the principles can be adapted for aromatic phosphonates like Diethyl (2-Methyl-4-nitrophenyl)phosphonate, enhancing efficiency and sustainability.

Comparative Data Table of Preparation Methods

Research Outcomes and Analysis

- The Michaelis–Arbuzov reaction remains the cornerstone for synthesizing aromatic phosphonates, including Diethyl (2-Methyl-4-nitrophenyl)phosphonate, offering good yields and functional group tolerance.

- The dialkyl chlorophosphate method provides a versatile route with the advantage of intermediate purification and minimal by-products, suitable for industrial production.

- Microwave-assisted and flow chemistry methods represent modern improvements emphasizing green chemistry principles, reducing reaction times and improving yields.

- Solvent choice is critical; aromatic solvents inhibit the Michaelis–Arbuzov reaction, while polar aprotic solvents like acetonitrile are preferred.

- Bases such as sodium carbonate or triethylamine effectively facilitate the reaction in dialkyl chlorophosphate routes.

- The use of trimethylsilyl reagents in dealkylation ensures complete hydrolysis and cleaner reaction mixtures, simplifying downstream processing.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-Methyl-4-nitrophenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles such as amines or alcohols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-Methyl-4-aminophenylphosphonate.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Hydrolysis: 2-Methyl-4-nitrophenylphosphonic acid.

Scientific Research Applications

Diethyl (2-Methyl-4-nitrophenyl)phosphonate has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.

Biological Studies: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of diethyl (2-Methyl-4-nitrophenyl)phosphonate involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can bind to the active site of an enzyme, thereby blocking its activity. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features, synthetic methods, and applications of Diethyl (2-Methyl-4-nitrophenyl)phosphonate with analogous compounds:

Reactivity and Electronic Effects

- Nitro vs. Halogen Substituents : The nitro group in the target compound enhances electrophilicity compared to halogenated analogs like Diethyl 4-Bromobenzylphosphonate, making it more reactive in HWE condensations .

- Steric Hindrance : The 2-methyl group in the target compound reduces steric accessibility compared to Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate, which has a bulky α-hydroxy group .

- Alkyl vs. Aryl Phosphonates : Diethyl hexadecylphosphonate (alkyl chain) exhibits lipid-like behavior for transdermal applications, while aryl phosphonates like the target compound are tailored for electronic modulation in synthesis .

Spectroscopic and Physical Properties

- NMR Data : The target compound’s ¹H-NMR would show resonances for methyl (δ ~2.5 ppm) and nitro-aromatic protons (δ ~8.0 ppm), contrasting with Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate’s α-hydroxy proton (δ ~5.5 ppm) .

- Melting Points : Aryl nitro-phosphonates generally have higher melting points than alkyl analogs due to stronger intermolecular interactions (e.g., hydrogen bonding in hydroxyl-containing derivatives) .

Key Research Findings

Electronic Effects : The 4-nitro group increases the phosphonate’s electrophilicity by 30% compared to unsubstituted analogs, as shown in HWE reaction kinetics .

Steric Influence: The 2-methyl group reduces byproduct formation by 40% in condensation reactions compared to non-methylated nitro-phosphonates .

Catalyst Compatibility: Diphenylphosphinic acid (10 mol%) achieves >90% yield in α-aminophosphonate synthesis, outperforming traditional Brønsted acids .

Biological Activity

Diethyl (2-Methyl-4-nitrophenyl)phosphonate, a compound belonging to the class of organophosphates, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

Diethyl (2-Methyl-4-nitrophenyl)phosphonate is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₄P

- Molecular Weight : 275.20 g/mol

- CAS Number : 311-45-5

The compound features a phosphonate group, which is pivotal in its biological interactions, particularly in enzyme inhibition and as a potential therapeutic agent.

The biological activity of Diethyl (2-Methyl-4-nitrophenyl)phosphonate primarily arises from its ability to interact with various enzymes. It acts as an inhibitor of serine hydrolases, which are crucial for neurotransmitter regulation and other metabolic processes. The mechanism involves the phosphorylation of serine residues within the active site of these enzymes, leading to their inactivation.

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition :

- Diethyl (2-Methyl-4-nitrophenyl)phosphonate has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. This inhibition can lead to prolonged neurotransmitter action, resulting in various physiological effects.

- Phosphotriesterase Activity :

Antimicrobial Properties

Research has demonstrated that Diethyl (2-Methyl-4-nitrophenyl)phosphonate exhibits significant antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showing promising results that warrant further exploration for use as an antimicrobial agent.

Case Studies

- Antiviral Activity :

- Agricultural Applications :

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Diethyl (2-Methyl-4-nitrophenyl)phosphonate, and how can reaction purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Michaelis-Arbuzov reactions. For nitrophenyl derivatives, base-promoted coupling (e.g., using K₂CO₃ or NaH) under anhydrous conditions (e.g., DMF or THF) is effective. Key variables include temperature (60–100°C), reaction time (12–24 h), and stoichiometric ratios (1:1.2 aryl halide to phosphite) . Post-synthesis, purity is validated via:

-

¹H/¹³C NMR : Confirm absence of unreacted starting materials (e.g., aryl halide peaks at δ 7.5–8.5 ppm) and assess nitro group integration .

-

HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve byproducts like hydrolyzed phosphonates .

- Data Table :

| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| THF, 80°C, 18 h | THF | NaH | 78 | >98% |

| DMF, 100°C, 12 h | DMF | K₂CO₃ | 85 | >97% |

Q. What safety protocols are critical when handling nitrophenylphosphonates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritation risks noted in ).

- Emergency Procedures : Immediate washing with water for skin exposure; medical consultation if irritation persists .

- Toxicological Screening : Conduct bacterial reverse mutation (Ames test) and in vitro micronucleus assays to assess genotoxicity .

Q. How can structural confirmation of the nitro group and phosphonate ester be achieved?

- Methodological Answer :

- IR Spectroscopy : Detect nitro group vibrations (1520–1350 cm⁻¹) and P=O stretches (1250–1200 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 289 for C₁₁H₁₄NO₅P) and fragmentation patterns consistent with nitro loss .

Advanced Research Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.